![molecular formula C17H13ClN2O4S2 B2673643 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate CAS No. 338399-08-9](/img/structure/B2673643.png)
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate
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Overview
Description
Compounds like the one you mentioned often belong to the class of organic compounds known as heterocyclic compounds, which contain at least one ring structure that has atoms from at least two different elements . In this case, the compound contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom).
Synthesis Analysis
The synthesis of such compounds often involves techniques such as cross-coupling reactions . For example, the Suzuki-Miyaura coupling is a popular method for creating carbon-carbon bonds between two different organic compounds .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For example, the pyridine ring can undergo reactions such as electrophilic substitution, while the thiazole ring can participate in reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
- Pinacol Boronic Esters : Pyrazole derivatives serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron group) remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . These esters are crucial intermediates for constructing complex molecules.
- The same protodeboronation method mentioned above was paired with a Matteson–CH₂–homologation to achieve formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol .
Organic Synthesis and Building Blocks
Anti-Markovnikov Alkene Hydromethylation
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context. This can be quite complex and depends on the specific properties of the compound. For example, some compounds might interact with enzymes or receptors in the body, while others might act as catalysts in chemical reactions .
Safety and Hazards
Future Directions
The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on testing its efficacy and safety in clinical trials. Alternatively, if a compound has interesting chemical properties, future research might explore its potential uses in chemical synthesis or materials science .
properties
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2-chloro-4-methylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S2/c1-10-15(20-16(25-10)14-5-3-4-8-19-14)24-17(21)12-7-6-11(9-13(12)18)26(2,22)23/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCWNSUYIYZNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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